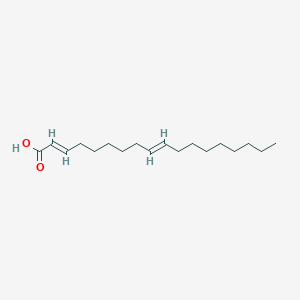![molecular formula C8H7BrFNO3S B13347495 4-[(Bromoacetyl)amino]benzenesulfonyl fluoride CAS No. 21897-05-2](/img/structure/B13347495.png)
4-[(Bromoacetyl)amino]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromoacetamido group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under basic or acidic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly serine proteases, due to its ability to form covalent bonds with active site residues.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, particularly serine residues in enzymes. This covalent modification can inhibit the activity of the enzyme by blocking the active site or altering the enzyme’s conformation. The sulfonyl fluoride group is particularly reactive towards serine residues, making this compound a potent inhibitor of serine proteases .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzene-1-sulfonyl fluoride (AEBSF): A similar compound used as a serine protease inhibitor.
4-(Bromomethyl)benzenesulfonyl fluoride: Another related compound with similar reactivity but different substituents
Uniqueness
4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride is unique due to the presence of both a bromoacetamido group and a sulfonyl fluoride group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical studies .
Propiedades
Número CAS |
21897-05-2 |
|---|---|
Fórmula molecular |
C8H7BrFNO3S |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
4-[(2-bromoacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7BrFNO3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12) |
Clave InChI |
ZWIZYNOKFWJXHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


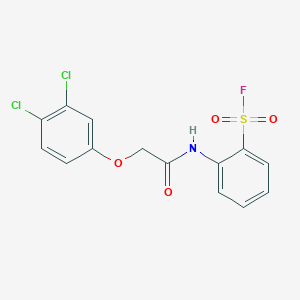
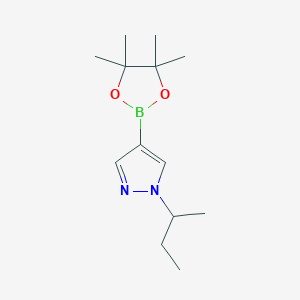
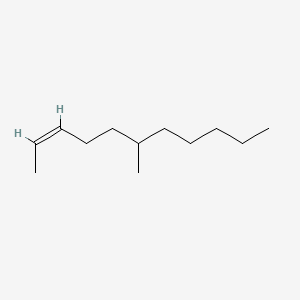
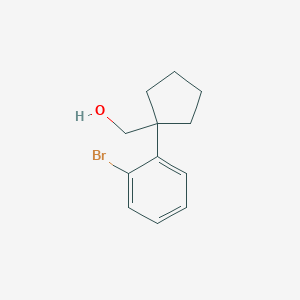
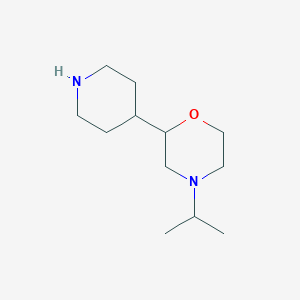
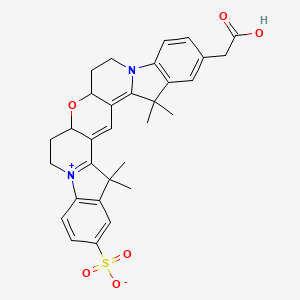
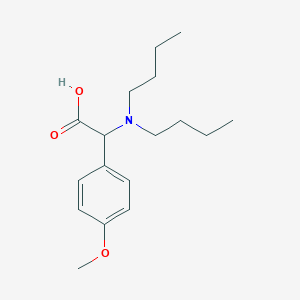

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)

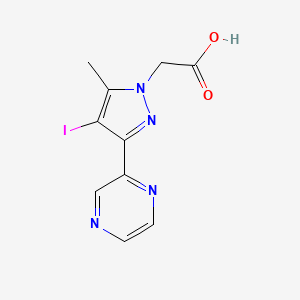
dimethylsilane](/img/structure/B13347477.png)
